![molecular formula C9H16O3 B7813715 1,4-Dioxaspiro[4.6]undecan-7-ol CAS No. 92096-04-3](/img/structure/B7813715.png)
1,4-Dioxaspiro[4.6]undecan-7-ol
Overview
Description
1,4-Dioxaspiro[4.6]undecan-7-ol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dioxaspiro[4.6]undecan-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxaspiro[4.6]undecan-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Stereochemistry
Enantioselective Synthesis : A novel method for synthesizing both enantiomers of 1,7-dioxaspiro[5.5]undecane, a compound closely related to 1,4-Dioxaspiro[4.6]undecan-7-ol, was developed. This method, based on intramolecular asymmetric oxyselenenylation, provides a route to optically active spiroketals (Uchiyama et al., 2001).
Crystal Structure Analysis : The crystal structure of a derivative of 1,5-dioxaspiro[5.5]undecane, coupled with a benzimidazole moiety, was analyzed. This study provides valuable information for the structure analysis of similar compounds (Zeng, Wang, & Zhang, 2021).
Conformational Analysis : A study on the conformational behavior of 1-oxaspiro[5.5]undecanes, including compounds similar to 1,4-Dioxaspiro[4.6]undecan-7-ol, demonstrated the significant influence of endo and exo anomeric effects in acetals (Deslongchamps & Pothier, 1990).
Biological and Chemical Properties
Pheromone Activity : 1,7-Dioxaspiro[5.5]undecane, a similar compound, acts as a major component of the olive fruit fly's sex pheromone. Its enantiomers show sex-specific activity, with one functioning as a sex attractant and the other possibly as a short-range arrestant and aphrodisiac (Haniotakis et al., 1986).
Biosynthesis in Fruit Flies : The biosynthesis of 1,7-dioxaspiro[5.5]undecane in the olive fly involves complex monoxygenase mediated processes, demonstrating the intricate nature of its formation (Fletcher et al., 2002).
Applications in Controlled Release Systems
- Pheromone Release Systems : Electrospun micro/nanofibers were developed as controlled release systems for 1,7-dioxaspiro[5.5]undecane, a pheromone of the olive fruit fly. This demonstrates the potential of such compounds in agricultural pest management (Kikionis et al., 2017).
properties
IUPAC Name |
1,4-dioxaspiro[4.6]undecan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-3-1-2-4-9(7-8)11-5-6-12-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRMZZKWLJZOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC(C1)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535600 | |
| Record name | 1,4-Dioxaspiro[4.6]undecan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.6]undecan-7-ol | |
CAS RN |
92096-04-3 | |
| Record name | 1,4-Dioxaspiro[4.6]undecan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

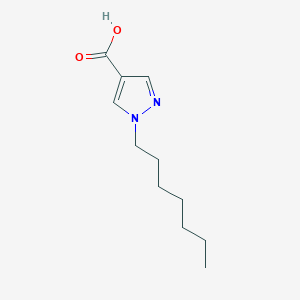
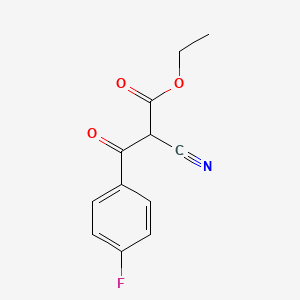
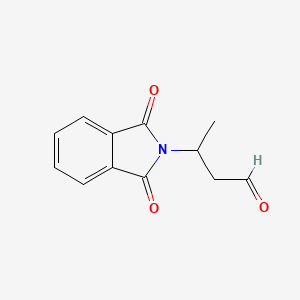
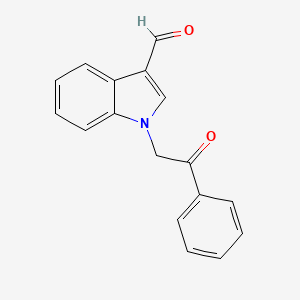
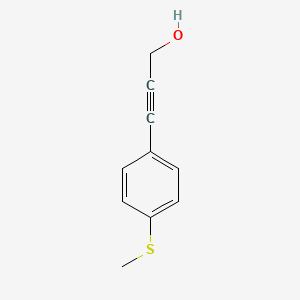
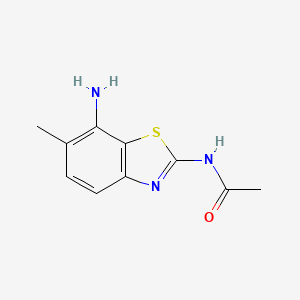
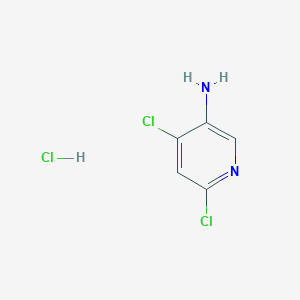
![(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B7813677.png)

![[1-(4-Formylbenzoyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B7813684.png)
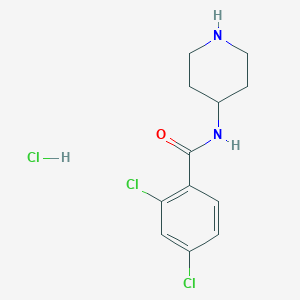
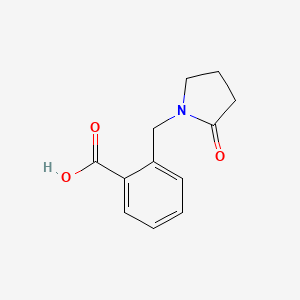
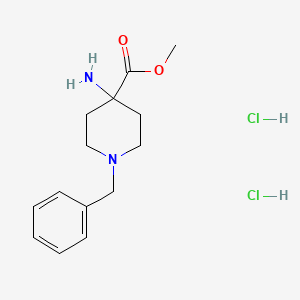
![8-Azoniaspiro[4.5]decane;chloride](/img/structure/B7813712.png)